molecular formula C31H42N6O7 B10771790 [3H]cyc(DTrp-DAsp-Pro-DVal-Leu

[3H]cyc(DTrp-DAsp-Pro-DVal-Leu

Cat. No.: B10771790
M. Wt: 612.7 g/mol
InChI Key: VYCMAAOURFJIHD-HCGDBENESA-N
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Description

The compound [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) is a synthetic cyclic peptide labeled with tritium ([3H]). This compound is often used in scientific research due to its unique structure and properties. The cyclic nature of the peptide provides stability and resistance to enzymatic degradation, making it a valuable tool in various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The cyclic structure is formed by cyclizing the linear peptide, often using a head-to-tail cyclization method. Tritium labeling is introduced through specific hydrogenation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The tritium labeling process is carefully monitored to ensure safety and precision, given the radioactive nature of tritium.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue.

    Reduction: Reduction reactions may be less common but can occur under specific conditions.

    Substitution: Substitution reactions can be performed to modify the side chains of the amino acids within the peptide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like sodium borohydride under controlled conditions.

    Substitution: Various alkylating agents or acylating agents depending on the desired modification.

Major Products Formed

    Oxidation: Oxidized derivatives of the tryptophan residue.

    Reduction: Reduced forms of specific amino acid residues.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Chemistry

In chemistry, [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) is used to study peptide synthesis, stability, and interactions with other molecules. Its labeled form allows for tracking and quantification in various experiments.

Biology

In biological research, this compound is utilized to investigate protein-protein interactions, receptor binding studies, and enzyme kinetics. The tritium label provides a means to monitor the peptide’s behavior in biological systems.

Medicine

In medicine, this compound) is employed in drug development and pharmacokinetic studies. Its stability and resistance to degradation make it an ideal candidate for studying peptide-based therapeutics.

Industry

In the industrial sector, this compound is used in the development of diagnostic assays and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity. The tritium label allows for precise tracking of the compound’s distribution and interaction within biological systems. Pathways involved may include signal transduction, receptor activation, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    [3H]cyc(DTrp-DAsp-Pro-DVal-Leu): Unique due to its specific sequence and tritium labeling.

    [3H]cyc(DTrp-DAsp-Pro-DVal-Ile): Similar structure but with isoleucine instead of leucine.

    [3H]cyc(DTrp-DAsp-Pro-DVal-Phe): Contains phenylalanine instead of leucine, altering its properties.

Uniqueness

The uniqueness of this compound) lies in its specific amino acid sequence and the presence of tritium labeling. This combination provides distinct advantages in stability, binding affinity, and traceability in research applications.

Properties

Molecular Formula

C31H42N6O7

Molecular Weight

612.7 g/mol

IUPAC Name

2-[(3S,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]-2-tritioacetic acid

InChI

InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23-,24-,26+/m0/s1/i14T/t14?,21-,22+,23-,24-,26+

InChI Key

VYCMAAOURFJIHD-HCGDBENESA-N

Isomeric SMILES

[3H]C([C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CC(C)C)C(C)C)C(=O)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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